molecular formula C16H20N8O B5183427 6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B5183427
M. Wt: 340.38 g/mol
InChI Key: YNRFRDUIXHLJET-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex heterocyclic compound It features a unique structure that includes an azepane ring, a pyrimidine moiety, and an oxadiazolo-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the oxadiazolo-pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azepane ring: This step often involves nucleophilic substitution reactions.

    Attachment of the pyrimidine moiety: This can be done via coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.

    Methylation: The final step involves the methylation of the nitrogen atom using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products

    Oxidation: Formation of oxadiazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, 6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-azepanyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

Compared to similar compounds, 6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine stands out due to its unique combination of structural features. The presence of the azepane ring, pyrimidine moiety, and oxadiazolo-pyrazine core provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(azepan-1-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-23(10-12-6-7-17-11-18-12)15-16(24-8-4-2-3-5-9-24)20-14-13(19-15)21-25-22-14/h6-7,11H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRFRDUIXHLJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=NC=C1)C2=NC3=NON=C3N=C2N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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